molecular formula C20H17NO3 B12609066 1-(2,6-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one CAS No. 914383-84-9

1-(2,6-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one

Cat. No.: B12609066
CAS No.: 914383-84-9
M. Wt: 319.4 g/mol
InChI Key: UUOOQRQMXKMRAR-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,6-dimethoxybenzaldehyde and 4-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, quinones, or other oxidized derivatives.

    Reduction: Alcohols, alkanes, or other reduced forms.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential anti-inflammatory, anticancer, and antioxidant properties.

    Industry: Potential use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. Further research is needed to elucidate the specific molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Chalcones: Other chalcone derivatives with similar structures and biological activities.

    Flavonoids: Compounds with similar aromatic ketone structures.

    Quinoline Derivatives: Compounds containing the quinoline moiety.

Properties

CAS No.

914383-84-9

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

1-(2,6-dimethoxyphenyl)-3-quinolin-4-ylprop-2-en-1-one

InChI

InChI=1S/C20H17NO3/c1-23-18-8-5-9-19(24-2)20(18)17(22)11-10-14-12-13-21-16-7-4-3-6-15(14)16/h3-13H,1-2H3

InChI Key

UUOOQRQMXKMRAR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)C=CC2=CC=NC3=CC=CC=C23

Origin of Product

United States

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